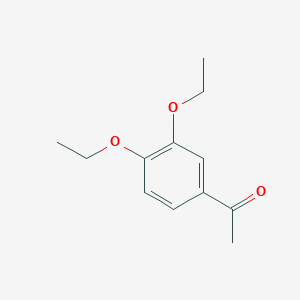

1-(3,4-Diethoxyphenyl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3,4-diethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUKZCPECCHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351554 | |

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-71-9 | |

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Dynamics of 1 3,4 Diethoxyphenyl Ethanone Analogs

Methodologies for the Construction of the Ethanone (B97240) Core

Friedel-Crafts Acylation Strategies for Diethoxy-Substituted Acetophenones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring. rsc.orgnih.gov In the synthesis of diethoxy-substituted acetophenones, 1,2-diethoxybenzene (B166437) serves as the aromatic substrate. The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgunacademy.com

The two ethoxy groups on the benzene (B151609) ring are activating and direct the incoming electrophile to the ortho and para positions. This electronic influence guides the acylation to the desired position, leading to the formation of 1-(3,4-diethoxyphenyl)ethanone. The reaction is generally carried out in an inert solvent to control the reaction temperature, as Friedel-Crafts acylations are often exothermic. umkc.edu

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| 1,2-Diethoxybenzene | Acetyl Chloride | AlCl₃ | This compound | Direct acylation, regioselectivity guided by ethoxy groups. |

| 1,2-Diethoxybenzene | Acetic Anhydride | Solid Acid Catalysts | This compound | Greener alternative to traditional Lewis acids. researchgate.net |

Solid acid catalysts, such as zeolites and sulfated zirconia, have emerged as reusable and more environmentally benign alternatives to stoichiometric Lewis acids. researchgate.net These catalysts can facilitate the acylation under solvent-free conditions, enhancing the green profile of the synthesis. researchgate.net

Reduction-Mediated Synthesis of Precursors and Related Compounds

An alternative pathway to acetophenones involves the synthesis and modification of precursors. One such strategy is the reduction of a nitro group to an amine, which can then be transformed into the target ketone. For instance, 3,4-diethoxynitrobenzene can be synthesized and subsequently reduced to 3,4-diethoxyaniline. researchgate.net This aniline (B41778) can then be a versatile intermediate for further functionalization.

Catalytic hydrogenation is a common method for the reduction of nitroarenes, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. google.comgoogle.com This method is highly efficient and selective for the nitro group reduction.

Another related reduction is the conversion of the ketone product itself. For example, this compound can be reduced to the corresponding alcohol, 1-(3,4-diethoxyphenyl)ethanol, using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. google.comgoogle.com This alcohol can be a target molecule itself or an intermediate for further reactions.

| Starting Material | Reagent/Catalyst | Product | Transformation |

| 3,4-Diethoxynitrobenzene | H₂, Pd/C | 3,4-Diethoxyaniline | Nitro group reduction. |

| This compound | NaBH₄ | 1-(3,4-Diethoxyphenyl)ethanol | Ketone reduction. google.com |

| This compound | H₂, Raney Nickel | 1-(3,4-Diethoxyphenyl)ethanol | Catalytic hydrogenation of ketone. google.com |

Halogenation and Subsequent Nucleophilic Substitution Protocols

Halogenation of the diethoxybenzene ring provides a handle for introducing the acetyl group via a different mechanistic pathway. The aromatic ring can be halogenated, for instance, with bromine or chlorine, to produce a halo-diethoxybenzene. This halogen can then be replaced through a nucleophilic substitution reaction.

For example, a halogenated 1,2-diethoxybenzene can be subjected to a metal-halogen exchange followed by reaction with an acetylating agent. Alternatively, the halogen can be used to direct ortho-lithiation, followed by quenching with an appropriate electrophile.

Furthermore, the ethanone product itself can be halogenated at the alpha-carbon of the acetyl group. For example, 1-(3,4-dimethoxyphenyl)ethanone can be brominated to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. rsc.org This alpha-halo ketone is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities at the position adjacent to the carbonyl group. rsc.org

| Substrate | Reagent | Product | Key Feature |

| 1,2-Diethoxybenzene | Cl₂, TiCl₄ | Chloro-1,2-diethoxybenzene | Catalytic halogenation. google.com |

| 1-(3,4-Dimethoxyphenyl)ethanone | Bromine | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Alpha-halogenation of the ketone. rsc.org |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 2-Methoxyphenol | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone | Nucleophilic substitution at the alpha-carbon. rsc.org |

The reactivity of halogenated diethoxybenzenes in nucleophilic substitutions can be influenced by the position of the halogen and the electronic nature of the nucleophile. science-revision.co.ukkirsoplabs.co.uk

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step by combining three or more reactants. beilstein-journals.org Acetophenone (B1666503) derivatives, including this compound, can serve as key building blocks in such reactions. researchgate.net For instance, they can participate in reactions like the Hantzsch pyridine (B92270) synthesis or Biginelli reaction to form complex heterocyclic structures. beilstein-journals.org

These reactions are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org The reactivity of the acetophenone in these reactions is centered around the carbonyl group and the adjacent alpha-protons.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Mechanisms for Electrophilic Aromatic Acylation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. unacademy.com The key steps are:

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance. wikipedia.orgunacademy.com

Electrophilic Attack: The electron-rich diethoxybenzene ring acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. umkc.edu The positive charge is delocalized across the aromatic ring.

Deprotonation and Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. wikipedia.org This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone. wikipedia.org

Computational studies, such as those using density functional theory (DFT), have provided deeper insights into the transition states and energy profiles of these reactions, helping to explain the observed regioselectivity and catalyst activity. acs.org The electron-donating nature of the ethoxy groups significantly lowers the activation energy for the electrophilic attack, making the reaction proceed readily.

Stereoselective Aspects of Reduction Reactions

The stereoselective reduction of ketones is a critical transformation in organic synthesis, yielding chiral alcohols that are valuable building blocks for pharmaceuticals and other biologically active molecules. In the context of this compound and its analogs, achieving high stereoselectivity in the reduction of the keto group is of significant interest.

One prominent method for achieving stereoselectivity is through catalytic hydrogenation. For instance, the palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones has been studied as a green methodology. nih.gov This process can lead to the formation of the 5β-steroid backbone, a key structural element in neuroactive steroids. nih.gov The use of ionic liquids derived from natural carboxylic acids as additives has been shown to improve the 5β-selectivity compared to using only an organic solvent. nih.gov Under optimized conditions with tetrabutylammonium (B224687) d-mandelate, the reduction of testosterone (B1683101) yielded 5β-dihydrotestosterone with high yield and stereoselectivity. nih.gov However, the presence of different substituents on the steroid backbone can significantly affect this selectivity. nih.gov

Another approach involves the use of chiral reducing agents. Asymmetric chemical reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) to their corresponding tetrahydroisoquinolines (THIQs) has been accomplished using various chiral hydride reducing agents. rsc.org These THIQs, which can be considered analogs of reduced this compound derivatives, are important due to their wide range of biological activities. rsc.orgresearchgate.net Examples of such reducing agents include diisopinocampheylborane, which has shown a 75% chemical yield and 85% enantiomeric excess (ee) in certain reductions. rsc.org

Biocatalysis offers a powerful and environmentally friendly alternative for stereoselective reductions. Marine-derived fungi, for example, have been screened for the enantioselective reduction of prochiral ketones. mdpi.com Additionally, baker's yeast has been utilized for the asymmetric reduction of ketones, with methods developed to control the enantioselectivity of these reactions. acs.org These chemoenzymatic approaches often provide high enantioselectivity and yield under mild reaction conditions. researchgate.net

Detailed Studies of Nucleophilic Addition and Substitution Pathways

The carbonyl group in this compound and its analogs is a key site for nucleophilic addition reactions, a fundamental process in organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. pressbooks.pubncert.nic.inunacademy.com

Nucleophilic Addition Reactions

In a typical nucleophilic addition, a nucleophile attacks the electrophilic carbon of the carbonyl group. ncert.nic.inunacademy.com This leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.pubncert.nic.inunacademy.com Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub The reactivity of the carbonyl group is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pubncert.nic.in

Several types of nucleophiles can add to the carbonyl group of ketones like this compound. The addition of hydrogen cyanide (HCN), for instance, results in the formation of cyanohydrins. ncert.nic.inlibretexts.org This reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). ncert.nic.in Another common nucleophilic addition is the formation of hemiacetals and acetals through the reaction with alcohols. libretexts.org This reaction is often acid-catalyzed. ncert.nic.in The addition of ammonia (B1221849) and its derivatives (H₂N-Z) is also a significant reaction, leading to the formation of imines and related compounds through a reversible, acid-catalyzed process that involves dehydration of an intermediate. ncert.nic.inunacademy.com

The reversibility of nucleophilic additions depends on the basicity of the nucleophile. masterorganicchemistry.com Reactions with strong bases like hydrides and organometallic reagents (e.g., Grignard reagents) are generally irreversible. masterorganicchemistry.com

Nucleophilic Substitution Reactions

While the carbonyl carbon of this compound primarily undergoes addition, nucleophilic substitution reactions can occur at other positions within its analogs, particularly on the aromatic ring or at a saturated carbon center in a side chain. wikipedia.org A nucleophilic substitution reaction involves the replacement of a leaving group by a nucleophile. wikipedia.orgmasterorganicchemistry.com

For example, in analogs where a halogen is present on the diethoxyphenyl ring, nucleophilic aromatic substitution can occur, although this typically requires harsh conditions or the presence of activating groups. More commonly, if the side chain contains a suitable substrate, such as an alkyl halide, it can undergo Sₙ1 or Sₙ2 reactions. wikipedia.org The Sₙ2 reaction is a single-step process where the nucleophile attacks as the leaving group departs, leading to an inversion of stereochemistry. ksu.edu.sa The rate of Sₙ2 reactions is influenced by the concentration of both the substrate and the nucleophile, and they are favored by aprotic solvents. wikipedia.org

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the synthesis of derivatives of this compound, offering pathways to increased efficiency, selectivity, and sustainability. scispace.com

In nucleophilic addition reactions involving aldehydes and ketones, both acid and base catalysis are commonly employed. ncert.nic.in Acid catalysis activates the carbonyl group by protonating the oxygen, making the carbonyl carbon more electrophilic. Base catalysis, on the other hand, often involves the deprotonation of the nucleophile, increasing its nucleophilicity. ncert.nic.in

For the synthesis of more complex derivatives, various catalytic systems are utilized. For example, the synthesis of 1,3-naphthoxazine derivatives, which can be considered structural analogs, has been achieved using an eco-friendly and recoverable magnetic nanocatalyst (GO-Fe₃O₄–Ti(IV)). nih.gov This catalyst facilitates a one-pot synthesis with high yields and short reaction times. nih.gov The catalytic activity is attributed to the presence of Ti(IV) on the surface of the graphene oxide-coated magnetite nanoparticles. nih.gov

In the realm of stereoselective synthesis, chiral catalysts are essential. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines, for instance, can be achieved through hydrogenation with a chiral catalyst. rsc.org This highlights the importance of catalyst design in controlling the stereochemical outcome of a reaction.

Biocatalysis is also a significant area of catalysis for the synthesis of derivatives. Enzymes, acting as catalysts, can offer unparalleled regio- and stereoselectivity under mild conditions. nih.govacs.org For example, the chemoenzymatic synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines often employs enzymes to achieve high enantiomeric excess. rsc.orgresearchgate.net

Sustainable and Scalable Synthetic Routes

Chemo-Enzymatic Approaches for Diethoxyphenyl-Containing Scaffolds

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and selective routes to complex molecules. nih.gov This approach is particularly valuable for constructing diethoxyphenyl-containing scaffolds, which are present in various biologically active compounds.

Enzymes can be used for regio- and stereoselective functionalization of core scaffolds, for generating highly reactive intermediates in situ, and for constructing complex ring systems in a single step. nih.gov For example, the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which can contain a diethoxyphenyl moiety, has been achieved using chemo-enzymatic methods. rsc.orgresearchgate.net These methods often involve the use of enzymes like amine oxidases or imine reductases to introduce chirality with high enantioselectivity. researchgate.netacs.org

A notable example is the synthesis of (S)-1,2,3,4-tetrahydroisoquinoline carboxylic acids using D-amino acid oxidase. researchgate.net This enzymatic approach provides an environmentally friendly alternative to traditional chemical methods for producing these important building blocks. The use of enzymes can also circumvent the need for protecting groups, which simplifies the synthetic process and reduces waste. acs.org

The glycosylation of molecules, which can improve properties like solubility and bioavailability, is another area where chemo-enzymatic methods excel. While chemical glycosylation can be challenging, biocatalysts such as glycosyltransferases can be used to form glycosidic bonds with high selectivity. acs.org

Green Chemistry Principles in Process Development

The development of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. scispace.comacs.org

Key principles of green chemistry include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and other auxiliary substances. scispace.com The use of water or other green solvents is encouraged. researchgate.net

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. acs.org

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. scispace.com Catalysts are used in small amounts and can be recycled, which reduces waste.

Reduce Derivatives: Minimizing or avoiding the use of protecting groups and other temporary modifications, as this reduces the number of synthetic steps and the amount of waste generated. scispace.comacs.org Enzymes are particularly useful in this regard due to their high specificity. acs.org

Design for Degradation: Designing chemical products so that they break down into innocuous degradation products at the end of their function. acs.org

An example of the application of these principles is the use of reusable magnetic catalysts in the synthesis of 1,3-oxazine derivatives, which allows for easy separation and recycling of the catalyst. nih.gov Similarly, chemo-enzymatic approaches often operate in aqueous media under mild conditions, reducing energy consumption and the use of hazardous solvents. acs.orgresearchgate.net Multicomponent reactions (MCRs) are also considered a green strategy as they can generate diverse molecular scaffolds in fewer synthetic steps and under safer conditions. researchgate.net

Computational Chemistry and Structure Activity Relationship Sar Studies of 1 3,4 Diethoxyphenyl Ethanone Analogs

Theoretical Investigations of Molecular Structure and Electronic Properties

Theoretical studies provide a fundamental understanding of the geometric and electronic characteristics of 1-(3,4-diethoxyphenyl)ethanone analogs. These computational methods are essential for elucidating the underlying factors that govern their chemical behavior and interactions with biological systems.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the structural and vibrational properties of molecules. For analogs of this compound, such as substituted acetophenones and chalcones, DFT calculations are routinely employed to determine their most stable three-dimensional structures (geometry optimization) and to predict their vibrational spectra. tandfonline.comarxiv.orgntnu.no

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. ntnu.nolibretexts.org For this purpose, various functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to solve the electronic structure of the molecule. tandfonline.comworldscientific.com These calculations yield important geometric parameters, including bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. tandfonline.com

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. worldscientific.commdpi.com The theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra, which correspond to specific molecular motions like stretching, bending, and torsional vibrations of functional groups. mdpi.comresearchgate.net For instance, studies on related acetophenone (B1666503) derivatives have used DFT to assign the characteristic stretching vibrations of the carbonyl group (C=O) and the C-C bonds within the aromatic ring. worldscientific.comresearchgate.net This detailed vibrational assignment helps to confirm the molecular structure and provides insights into the strength of chemical bonds within the molecule. mdpi.com

Below is a table summarizing typical DFT methods used for these analyses.

| Computational Task | Typical Functional | Typical Basis Set | Key Outputs |

| Geometry Optimization | B3LYP | 6-31G(d,p), 6-311++G(d,p) | Optimized molecular structure, Bond lengths, Bond angles |

| Vibrational Analysis | B3LYP | 6-31G(d,p), 6-311++G(d,p) | Predicted IR frequencies, Predicted Raman intensities, Vibrational mode assignments |

Ab-initio Methods for Electronic Structure Characterization

Ab-initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Density Functional Theory (DFT) is a prominent method within this category. jocpr.comq-chem.com Another widely used ab-initio method is Hartree-Fock (HF) theory. ntnu.nojocpr.com These methods are crucial for characterizing the electronic structure of this compound analogs.

Calculations using methods like DFT and HF provide fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.comjocpr.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity. jocpr.com For example, in studies of chalcone (B49325) derivatives, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule, which is relevant to its potential biological activity. mdpi.com

Furthermore, these calculations can determine other important electronic descriptors like ionization potential, electron affinity, and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. worldscientific.com MEP maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are key to understanding intermolecular interactions, such as how a ligand might bind to a biological target. worldscientific.comacs.org

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dependent on its specific three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around its single bonds. libretexts.org For flexible molecules like the analogs of this compound, which have rotatable bonds in their ethoxy and acetyl groups, this analysis is particularly important.

Computational methods can be used to map the potential energy surface (PES) of a molecule as a function of one or more of these rotational angles (dihedral angles). libretexts.orgyoutube.comyoutube.com A PES is a multidimensional plot that shows how the potential energy of the molecule changes with its geometry. libretexts.org By scanning through different dihedral angles and calculating the energy at each point, researchers can identify the low-energy, stable conformations (energy minima) and the high-energy transition states that separate them. youtube.comyoutube.com

For instance, conformational analysis of substituted anilines and acetophenones has been performed using both semi-empirical and ab-initio methods to understand the barriers to internal rotation and the relative stability of different conformers. unipi.itcolostate.edu These studies reveal that even small energy differences between conformations can influence which shape is predominantly adopted and thus available for biological interaction. arxiv.orgyoutube.com The identification of the most stable conformer is crucial for subsequent studies, such as molecular docking and QSAR modeling. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govchalcogen.ro

Development of Predictive Models for Biological Interactions

QSAR models are developed by analyzing a dataset of compounds for which the biological activity (e.g., antibacterial or cytotoxic effects) has been experimentally measured. researchgate.netbenthamdirect.com For analogs of this compound, such as chalcones and pyrazoline derivatives, QSAR studies have been successfully used to build predictive models for their antiproliferative and antibacterial activities. researchgate.netijper.org

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and steric properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links a selection of these descriptors to the observed biological activity. researchgate.netijper.org

The predictive power of a QSAR model is assessed through rigorous validation techniques. ijper.org Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a separate set of compounds (the test set) that was not used in model development (r²pred). benthamdirect.comijper.org A statistically robust and predictive QSAR model can then be used to forecast the biological activity of new, unsynthesized analogs. ijper.org

The table below presents statistical data from QSAR models developed for analogous compound series.

| Compound Series | Biological Activity | r² | q² | r²pred |

| Pyrazoline Derivatives ijper.org | Anticancer | 0.884 | 0.883 | 0.99 |

| Pyrazole Derivatives benthamdirect.comresearchgate.net | Cytotoxicity | 0.822 | 0.620 | 0.935 |

| Chalcone Derivatives researchgate.net | Antibacterial | 0.939 | 0.973 | - |

Descriptor Analysis and Feature Importance in QSAR

A key outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on biological activity. researchgate.netijper.org This descriptor analysis provides crucial insights into the mechanism of action and highlights the structural features that are either favorable or unfavorable for the desired biological effect.

In QSAR studies on chalcone and pyrazoline analogs, various types of descriptors have been found to be important. benthamdirect.comresearchgate.net These can include:

Electronic Descriptors: Such as the energy of the HOMO, which relates to the molecule's ability to donate electrons. researchgate.net

Steric/Topological Descriptors: These describe the size and shape of the molecule, for example, the Kappa2 index. researchgate.net

Physicochemical Descriptors: Such as lipophilicity (logP), which influences how the molecule moves through biological membranes.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms. benthamdirect.com

By understanding which descriptors are most influential, chemists can rationally design new analogs. For example, if a QSAR model indicates that lower HOMO energy is correlated with higher activity, new compounds can be designed with substituents that are known to lower this energy. researchgate.net Similarly, if steric bulk in a certain region of the molecule is found to be detrimental, smaller substituents can be incorporated. This iterative process of design, prediction, and synthesis is a powerful strategy in modern drug discovery.

The following table lists descriptors that have been identified as important in QSAR models of analogous compounds.

| Descriptor Type | Specific Descriptor Example | Influence on Activity | Compound Class |

| Electronic | HOMO Energy | A decrease was favorable for inhibition. | Chalcones researchgate.net |

| Topological | Kappa2 Index | An increase was favorable for inhibition. | Chalcones researchgate.net |

| ADME | Molecular Weight | An increase was favorable for inhibition. | Chalcones researchgate.net |

| Geometrical | Geometrical Parameters | Found to be highly correlated with activity. | Pyrazole Derivatives benthamdirect.comresearchgate.net |

Molecular Modeling for Ligand-Target Interactions

Molecular modeling encompasses a suite of computational tools that simulate the interactions between a ligand, such as an analog of this compound, and its biological target, typically a protein. These methods are instrumental in predicting binding modes, affinities, and the stability of the resulting complex, thereby accelerating the drug discovery process.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.govplos.org This technique is crucial for identifying potential binding sites and understanding the key interactions that stabilize the ligand-receptor complex. plos.orgderpharmachemica.com

In studies of compounds structurally related to this compound, such as those containing a 3,4-dimethoxyphenyl moiety, molecular docking has been effectively employed to predict binding to various biological targets. For instance, docking studies of a curcumin (B1669340) analog, 1-(3,4-dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one, suggested its potential to bind to the active site of cyclooxygenase (COX), indicating a possible mechanism for its anti-inflammatory activity. researchgate.net Similarly, for a series of 2-pyrazoline (B94618) derivatives bearing a 3,4-dimethoxyphenyl group, docking simulations were used to evaluate their potential as multifunctional agents for Alzheimer's disease. nih.gov

In another example, docking studies were performed on 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde against cancer-related protein biomarkers. The analysis of receptor-ligand interactions revealed that this compound was particularly active against Aurora A kinase (3LAU) and Dictyostelium myosin (1VOM), suggesting its potential as an anticancer agent. derpharmachemica.com The binding affinity and interaction patterns are often quantified by a docking score, which helps in ranking potential drug candidates. derpharmachemica.com

The following table summarizes the results of molecular docking studies for some analogs containing the dimethoxyphenyl scaffold, which is structurally similar to the diethoxyphenyl group.

| Compound/Analog | Target Protein | Key Interactions/Findings | Reference |

| 1-(3,4-dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one | Cyclooxygenase (6COX) | Potential inhibition of cyclooxygenase, suggesting anti-inflammatory activity. | researchgate.net |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Aurora A kinase (3LAU), Dictyostelium myosin (1VOM) | Strong binding affinity, indicating potential as an anticancer drug. | derpharmachemica.com |

| Indole bearing thiadiazole analogs with dihydroxy substituents | β-glucuronidase | Dihydroxy analogs showed superior inhibitory potential compared to mono-hydroxy analogs, with hydrogen bonding playing a critical role. | d-nb.info |

| 1,3,4-oxadiazole (B1194373) derivatives of mefenamic acid | COX-1/COX-2 | Compound 10 showed the highest binding affinity for COX-1, while compounds 3, 6, and 10 had high potential to bind to COX-2. bibliotekanauki.pl | bibliotekanauki.pl |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. nih.gov This computational method simulates the natural motion of atoms in the system, offering a more realistic representation of the biological environment compared to the static picture provided by molecular docking. nih.govnih.gov

For analogs of this compound, MD simulations can be used to assess the stability of the predicted binding pose obtained from docking. A study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which included compounds with a dimethoxyphenyl group, utilized MD simulations to investigate the stability of the ligand-receptor complex with the corticotrophin-releasing factor receptor-1 (CRFR1). nih.gov The simulations helped to confirm that the synthesized compounds could maintain stable interactions within the receptor's binding pocket, supporting their potential as CRFR1 antagonists. nih.gov

The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex will typically exhibit minimal fluctuations in these values.

| Simulation Parameter | Description | Significance in Ligand-Protein Stability |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Low RMSD values for the ligand and protein backbone indicate a stable binding pose and complex. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Highlights flexible regions of the protein and can indicate which residues are key for ligand interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | A high number of persistent hydrogen bonds suggests a stable interaction. |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govcore.ac.uk These models can then be used as 3D queries to search large compound databases in a process called virtual screening, aiming to identify novel molecules with the desired biological activity. nih.govmdpi.commdpi.com

For analogs related to this compound, pharmacophore models can be developed based on the structures of known active ligands. For example, a three-dimensional pharmacophore model for the σ2 receptor was developed based on several structural classes of ligands, some of which share features with the diethoxyphenyl scaffold. This model included at least four hydrogen bond acceptor groups, providing a template for the design of new σ2 receptor ligands. nih.gov

Virtual screening coupled with pharmacophore modeling allows for the rapid and cost-effective identification of potential hit compounds from vast chemical libraries. mdpi.com The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. mdpi.com An integrated approach combining pharmacophore modeling, virtual screening, and molecular docking has been successfully used to identify novel inhibitors for targets like poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com

| Pharmacophore Feature | Description | Importance in Drug Design |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Crucial for specific interactions with amino acid residues in the binding pocket. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen atom to a hydrogen bond. | Forms directional interactions that contribute significantly to binding affinity. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Participates in π-π stacking and hydrophobic interactions. |

| Hydrophobic Group | A nonpolar group that avoids contact with water. | Important for binding in hydrophobic pockets of the receptor. |

| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge at physiological pH. | Can form strong electrostatic interactions (salt bridges) with charged residues. |

Biological Activity and Mechanistic Investigations of 1 3,4 Diethoxyphenyl Ethanone and Its Chemical Analogs

In Vitro and Cellular Studies of Biological Effects

Modulation of Inflammatory Pathways

Derivatives of 1-(3,4-diethoxyphenyl)ethanone have been investigated for their ability to modulate inflammatory responses. Studies on analogous compounds, particularly those with a 1-(3,4-dimethoxyphenyl) core, have shown significant anti-inflammatory properties. For instance, a series of enone-based derivatives were developed to inhibit inflammation mediated by neutrophils. nih.gov One such analog, compound 26a, which features a 1-(3,4-dimethoxyphenyl) group, was identified as a potent inhibitor of superoxide (B77818) anion (SO) formation in fMLF-stimulated human neutrophils, with an IC50 value of 1.56 μM. nih.gov This compound was found to attenuate various mitogen-activated protein kinases (MAPKs) with minimal impact on the Akt signaling pathway. nih.gov

Another study on an asymmetrical curcumin (B1669340) analogue, 1-(3,4-dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one, demonstrated excellent anti-inflammatory activity in vitro using an albumin denaturation inhibition assay. researchgate.net This suggests that the 3,4-dimethoxyphenyl moiety is a key contributor to the anti-inflammatory potential, possibly through the inhibition of cyclooxygenase (COX). researchgate.net Furthermore, (E)-1-(3,4-dimethoxyphenyl)butadiene, isolated from Zingiber cassumunar Roxb., was shown to inhibit rat ear edema induced by various inflammatory agents, suggesting effects on both the cyclooxygenase (COX) and lipoxygenase pathways. researchgate.net Chalcone (B49325) analogues with a 1-(3,4-dimethoxyphenyl) structure have also been identified as anti-inflammatory agents through the regulation of NF-κB and JNK activation. nih.gov

A specific derivative, 2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl amino)ethanol, known as CYM-5442, has been shown to modulate allergic airway inflammation. scispace.com This activity is linked to its function as a sphingosine-1-phosphate receptor 1 (S1P1) agonist. scispace.comnih.gov

Antiproliferative and Cell Growth Modulation

The core structure of this compound is present in several classes of compounds evaluated for their antiproliferative effects against various cancer cell lines.

A novel dihydropyrrolo[2,1-a]isoquinoline derivative, which incorporates a 1-(3,4-diethoxyphenyl) moiety, was tested for its antiproliferative activity against four cancer cell lines: rhabdomyosarcoma (RD), colorectal carcinoma (HCT116), cervical cancer (HeLa), and lung cancer (A549). preprints.org Similarly, palladium(II) complexes synthesized with (1E,6E)-1,7-bis(3,4-diethoxyphenyl)-1,6-heptadiene-3,5-dione, a curcumin derivative, exhibited a strong in vitro antitumor effect against human colorectal carcinoma and its hepatic metastasis. researchgate.net One of these complexes showed an outstanding inhibitory effect on BRAF-mutant colon carcinoma and hepatocarcinoma cell growth and was capable of triggering early apoptotic processes. researchgate.net

Analogues with a 3,4-dimethoxyphenyl group have also shown significant activity. N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione were evaluated against several human cancer cell lines, including prostate (PC3), colorectal (HCT-116), hepatocellular (HePG-2), epithelioid (HeLa), and breast (MCF7) cancer lines, with several derivatives showing optimal anti-proliferative activity. nih.gov In another study, a series of barbituric acid derivatives containing azole groups were synthesized, with some compounds exhibiting potent antiproliferative effects against liver (BEL-7402), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. brieflands.com One of the most promising compounds induced apoptosis and cell necrosis in a concentration-dependent manner. brieflands.com

Table 1: Antiproliferative Activity of this compound Analogs

| Compound Class | Specific Analog Example | Target Cell Line(s) | Observed Effect | Reference(s) |

| Dihydropyrrolo[2,1-a]isoquinolines | 4-{[1-(3,4-Diethoxyphenyl)-8,9-diethoxy-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl}morpholine | RD, HCT116, HeLa, A549 | Antiproliferative activity | preprints.org |

| Palladium(II) Curcuminoid Complexes | Palladium(II) complex with (1E,6E)-1,7-bis(3,4-diethoxyphenyl)-1,6-heptadiene-3,5-dione | Human colorectal carcinoma, Hepatic metastasis | Strong in vitro antitumor effect, triggers apoptosis | researchgate.net |

| 1,3,4-Oxadiazole (B1194373) N-Mannich Bases | 3-arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | PC3, HCT-116, HePG-2, HeLa, MCF7 | Potent anti-proliferative activity | nih.gov |

| Barbituric Acid-Azole Hybrids | 5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | BEL-7402, HCT-116, MCF-7 | Potent antiproliferative effects (IC50 = 4.02 µM for BEL-7402) | brieflands.com |

Antifungal and Antibacterial Activity Assessments

Various derivatives and analogs of this compound have been synthesized and screened for their antimicrobial properties.

A study on novel 2-Azetidinones, synthesized from a Schiff base containing a 4-(3,4-diethoxy phenyl) group, showed good to moderate antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. researchgate.net

Analogs with a 3,4-dimethoxyphenyl group are more widely studied. (E)-3,4-dimethoxyphenyl enones have been synthesized and studied for their antimicrobial activity. researchgate.net N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione demonstrated broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) as low as 0.5-8 μg/mL against various pathogenic bacteria and the fungus Candida albicans. nih.gov Other 1,3,4-oxadiazole derivatives have also shown promising activity against Gram-positive and Gram-negative bacteria, sometimes comparable or superior to reference drugs like gentamicin (B1671437) and ampicillin. mdpi.com

Furthermore, 1,6-dihydropyrimidine derivatives were synthesized and tested against C. albicans. nih.gov The study found that compounds with a 3,4-dimethoxyphenyl group at the C4 position of the dihydropyrimidine (B8664642) moiety showed poor antifungal activity, suggesting that this substitution pattern is not favorable for this specific activity. nih.gov In contrast, polyoxygenated chalcones with catecholic moieties were effective at decreasing the MIC of methicillin (B1676495) against methicillin-resistant Staphylococcus aureus (MRSA). scielo.br

Table 2: Antimicrobial Activity of this compound Analogs

| Compound Class | Specific Analog Example | Target Microorganism(s) | Activity (MIC) | Reference(s) |

| 2-Azetidinones | 3-Chloro-4-(3,4-diethoxy phenyl)-azetidin-2-one derivative | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good to moderate activity | researchgate.net |

| 1,3,4-Oxadiazole N-Mannich Bases | Piperazinomethyl derivative of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | Gram-positive & Gram-negative bacteria | 0.5-8 μg/mL | nih.gov |

| 1,6-Dihydropyrimidines | 2-(5-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylthio)-N-phenyl acetamide | C. albicans | Poor activity | nih.gov |

| Polyoxygenated Chalcones | Chalcones with catecholic moieties | MRSA | Decreased MIC of methicillin | scielo.br |

Investigations into Neurobiological Systems

Research into the neurobiological effects of this chemical family has pointed towards interactions with key neurotransmitter systems. Specifically, 1-(3,4-diethoxyphenyl)ethanamine, a close structural analog of this compound, has been a subject of study for its potential interactions with serotonin (B10506) and dopamine (B1211576) receptors. The structural relationship to phenethylamines, a class of compounds known for their psychoactive and stimulant effects, underpins this line of investigation.

Enzymatic Inhibition Profiles (e.g., Kinases, Acetylcholinesterase)

The this compound scaffold and its analogs have been identified as inhibitors of several important enzymes. A chlorinated analog, 2-chloro-1-(3,4-dimethoxyphenyl)ethanone, is a specific inhibitor of human carboxylesterase 2 (hCE-2), an enzyme involved in the metabolism of various drugs. smolecule.com

In the realm of kinase inhibition, which is crucial for cell signaling and a major target in cancer therapy, several related compounds have shown activity. ontosight.ai For instance, 1,3,4-oxadiazole/chalcone hybrids were found to inhibit Epidermal Growth Factor Receptor (EGFR) and Src kinase activities, with IC50 values in the low micromolar range. nih.gov Another study on a 1,3,4-oxadiazole-2-thione derivative identified it as a potent Src kinase inhibitor with an IC50 of 1.9 μM. nih.gov As mentioned previously, some enone derivatives attenuate MAPKs, and other compounds inhibit COX and lipoxygenase, indicating a broad profile of enzymatic inhibition. nih.govresearchgate.net

Table 3: Enzymatic Inhibition by this compound Analogs

| Compound Class | Specific Analog Example | Target Enzyme | Inhibition (IC₅₀) | Reference(s) |

| Chloro-acetophenones | 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone | Human Carboxylesterase 2 (hCE-2) | Specific inhibitor | smolecule.com |

| Oxadiazole/Chalcone Hybrids | Hybrid 8a | EGFR Kinase | 0.24 µM | nih.gov |

| Oxadiazole/Chalcone Hybrids | Hybrid 8a | Src Kinase | 0.96 µM | nih.gov |

| Enone Derivatives | 1-(3,4-dimethoxyphenyl) enone derivative (26a) | Mitogen-Activated Protein Kinases (MAPKs) | Attenuation of activity | nih.gov |

| Butadiene Derivatives | (E)-1-(3,4-dimethoxyphenyl)butadiene | Cyclooxygenase (COX), Lipoxygenase | Inhibitory activity | researchgate.net |

Receptor Ligand Binding and Functional Assays (e.g., S1P Receptors)

A significant area of research for derivatives of this compound has been their interaction with sphingosine-1-phosphate (S1P) receptors, which are critical regulators of lymphocyte trafficking and immunity. nih.govingentaconnect.com

A specific, well-studied analog, 2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl amino)ethanol (CYM-5442), has been identified as a potent and highly selective S1P receptor 1 (S1P₁) agonist. nih.govresearchgate.net Functional assays demonstrate that CYM-5442 is a full agonist for S1P₁-mediated events, including receptor internalization and p42/p44 mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov

Interestingly, CYM-5442 activates the S1P₁ receptor through a novel mechanism. Unlike the endogenous ligand S1P, which forms crucial ionic bonds with arginine and glutamic acid residues in the receptor, CYM-5442 does not require these interactions. nih.govresearchgate.net It is believed to bind within a distinct hydrophobic pocket, representing a different mode of receptor activation. nih.govresearchgate.net This was confirmed in functional assays where its activity was noncompetitively inhibited by a specific S1P₁ antagonist, W146. nih.gov The unique binding and activation mechanism of this this compound derivative makes it a valuable pharmacological tool for studying S1P₁ receptor biology. nih.govnih.gov

Elucidation of Biological Mechanisms

The scientific exploration into the biological activities of this compound and its related chemical analogs has revealed intricate interactions with cellular machinery. Researchers have focused on identifying their molecular targets, understanding their influence on signaling cascades, and mapping their biotransformation pathways to better comprehend their pharmacological potential.

Identification of Molecular Targets and Pathways of Action

Research into the chemical analogs of this compound has identified several key molecular targets and pathways of action, particularly in the context of cancer research. One area of significant interest is the interaction of these compounds with the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

Chalcone analogs derived from a related compound, 1-(3,4-dimethoxyphenyl)ethanone, have been synthesized and evaluated for their effects on tubulin polymerization. nih.gov Tubulin is the protein subunit that assembles into microtubules. The study demonstrated that certain chalcone analogs act as potent inhibitors of tubulin polymerization, disrupting the microtubule network. nih.gov This disruption can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death). nih.gov

Specifically, boronic acid chalcone analogs have shown promise as anti-proliferation agents by interacting with the colchicine (B1669291) binding site on tubulin. nih.gov These findings suggest that the 3,4-di-substituted phenyl ring, a feature shared by this compound, is a crucial structural element for this biological activity. The mechanism often involves the inhibition of microtubule assembly, which in turn halts cell division and induces apoptosis. nih.gov

Furthermore, analogs of this compound have been investigated for their role in modulating various signaling pathways implicated in cancer. For instance, some trimethoxyphenyl-based analogs have been shown to target the p53 and Bcl-2 protein families, which are key regulators of apoptosis. nih.gov

A highly selective S1P1 agonist, CYM-5442, which contains a 3,4-diethoxyphenyl moiety, has been identified to activate the S1P1 receptor. nih.gov This activation occurs through a hydrophobic pocket, distinct from the typical binding site, and leads to the internalization, phosphorylation, and ubiquitination of the receptor. nih.gov This interaction triggers downstream signaling, including the activation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway. nih.gov

The following table summarizes the identified molecular targets for analogs of this compound:

| Analog Class | Molecular Target | Biological Outcome |

| Chalcone Analogs | Tubulin | Inhibition of polymerization, cell cycle arrest, apoptosis nih.govnih.gov |

| Trimethoxyphenyl-based Analogs | p53, Bcl-2 family proteins | Induction of apoptosis nih.gov |

| Oxadiazole Analogs (e.g., CYM-5442) | Sphingosine-1-phosphate receptor 1 (S1P1) | Receptor activation, downstream signaling nih.gov |

Cellular Signaling Cascade Perturbations

The interaction of this compound analogs with their molecular targets initiates a cascade of downstream cellular signaling events. The disruption of these pathways is a key aspect of their biological activity.

One of the most significantly perturbed pathways is the cell cycle regulation machinery. By inhibiting tubulin polymerization, chalcone analogs of this compound cause a halt in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cell from proceeding through mitosis, ultimately triggering apoptotic pathways.

The apoptotic signaling cascade is further influenced by the modulation of key regulatory proteins. Studies on trimethoxyphenyl-based analogs have demonstrated a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases and the execution of apoptosis. Furthermore, an increase in the tumor suppressor protein p53 has been observed, which can also contribute to cell cycle arrest and apoptosis. nih.gov

In the context of G-protein coupled receptor signaling, the S1P1 agonist CYM-5442, which features the 1-(3,4-diethoxyphenyl) group, has been shown to activate the p42/p44 mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.gov

The table below outlines the key cellular signaling perturbations observed with analogs of this compound:

| Analog Class | Signaling Pathway Perturbation | Downstream Effect |

| Chalcone Analogs | Cell Cycle Checkpoint (G2/M) | Mitotic arrest nih.gov |

| Trimethoxyphenyl-based Analogs | Apoptotic Signaling (Bcl-2/Bax, p53) | Induction of apoptosis nih.gov |

| Oxadiazole Analogs (e.g., CYM-5442) | MAPK/ERK Pathway | Modulation of cell proliferation and survival nih.gov |

Investigation of In Vitro Biotransformation Pathways

The metabolic fate of a compound significantly influences its biological activity and duration of action. In vitro biotransformation studies, often utilizing liver microsomes or intestinal microbiota, are crucial for understanding how compounds like this compound and its analogs are metabolized in the body.

Studies on related compounds provide insights into the likely biotransformation pathways. For instance, the metabolism of a chemical probe for cyclin G-associated kinase (GAK) was investigated using mouse liver microsomes. mdpi.com This study revealed that the compound was rapidly metabolized through cytochrome P450-mediated oxidation. mdpi.com This suggests that the ether linkages in this compound could be susceptible to O-dealkylation by cytochrome P450 enzymes.

Furthermore, research on the biotransformation of natural product extracts by human intestinal microbiota has highlighted several common metabolic reactions. peerj.com These include methylation, demethylation, hydrogenation, dehydroxylation, and hydroxylation. peerj.com Given the structure of this compound, it is plausible that it could undergo demethylation of the ethoxy groups or reduction of the ketone functionality by gut microbes.

A study on the biotransformation of an extract from Oplopanax elatus by human intestinal microbiota identified 62 metabolites, demonstrating the extensive metabolic capacity of the gut flora. peerj.com The primary metabolic pathways observed were methylation, hydrogenation, demethylation, dehydroxylation, and hydroxylation. peerj.com

The following table summarizes the potential in vitro biotransformation pathways for this compound based on studies of analogous structures:

| Metabolic Reaction | Enzyme System/Microbe | Potential Metabolite |

| O-De-ethylation | Cytochrome P450 | 1-(3-ethoxy-4-hydroxyphenyl)ethanone / 1-(4-ethoxy-3-hydroxyphenyl)ethanone |

| Ketone Reduction | Carbonyl Reductases | 1-(3,4-diethoxyphenyl)ethanol |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives on the phenyl ring |

| Demethylation/De-ethylation | Intestinal Microbiota | Hydroxylated and de-alkylated metabolites peerj.com |

| Hydrogenation | Intestinal Microbiota | Reduction of the aromatic ring peerj.com |

Advanced Analytical Characterization in Chemical Research on 1 3,4 Diethoxyphenyl Ethanone

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a deep insight into the molecular structure of 1-(3,4-diethoxyphenyl)ethanone. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the compound's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and proton frameworks.

For the related compound, 2-(1H-Benzo[d]imidazol-2-ylsulfanyl)-1-(3,4-diethoxyphenyl)-1-ethanone, ¹H NMR data in Acetone-D6 shows signals corresponding to the ethoxy groups, including a multiplet for the methyl protons (CH₃) between 1.10-1.69 ppm and a multiplet for the methylene (B1212753) protons (-OCH₂) between 3.81-4.51 ppm. lmaleidykla.lt Based on this, the ¹H NMR spectrum of this compound is expected to show distinct signals for its three types of protons. The aromatic protons on the substituted benzene (B151609) ring would appear in the downfield region (typically 6.8-7.6 ppm). The two ethoxy groups would produce a characteristic quartet for the methylene (-OCH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling with their respective neighbors. The methyl protons of the acetyl group (CH₃CO-) would appear as a singlet, typically in the range of 2.5 ppm, as seen in its dimethoxy analog, 1-(3,4-dimethoxyphenyl)ethanone. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton. For 1-(3,4-dimethoxyphenyl)ethanone, the spectrum would show a signal for the carbonyl carbon (C=O) significantly downfield (often >195 ppm). Aromatic carbons would resonate in the 110-155 ppm range, with carbons attached to the oxygen atoms appearing further downfield. The methylene carbons of the ethoxy groups (-OCH₂) would be found around 64-65 ppm, while the acetyl methyl carbon and the ethoxy methyl carbons would appear in the more upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Signal Type | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| Acetyl Protons (3H) | Singlet | ~2.5 | No adjacent protons to couple with. |

| Aromatic Protons (3H) | Multiplets | ~6.8 - 7.6 | Complex splitting due to coupling with other ring protons. |

| Ethoxy Methylene Protons (4H) | Quartet | ~4.1 | Split by the three adjacent methyl protons. |

| Ethoxy Methyl Protons (6H) | Triplet | ~1.4 | Split by the two adjacent methylene protons. |

| Carbonyl Carbon | ¹³C Signal | >195 | Characteristic downfield shift for a ketone carbonyl. |

| Aromatic Carbons | ¹³C Signals | ~110 - 155 | Six distinct signals for the benzene ring carbons. |

| Ethoxy Methylene Carbons | ¹³C Signal | ~64 - 65 | Carbon directly attached to oxygen. |

| Acetyl Methyl Carbon | ¹³C Signal | ~26 | Upfield signal typical for an acetyl methyl group. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. In a closely related derivative, this peak appears at 1669 cm⁻¹. lmaleidykla.lt For the dimethoxy analog, the carbonyl stretch is observed at 1673 cm⁻¹. rsc.org Other key absorptions would include C-O-C stretching vibrations for the ether linkages, typically found in the 1260-1000 cm⁻¹ region. Aromatic C=C bond stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ range, while aromatic and aliphatic C-H stretching bands would be observed just above and below 3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted benzene ring. The symmetric stretching of the C-O-C bonds would also be Raman active.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Ketone) | Stretching | ~1670 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted acetophenones typically display several absorption bands in the UV region. mdpi.commdpi.com For this compound, one would expect to see absorptions corresponding to π→π* transitions associated with the conjugated system of the benzene ring and the carbonyl group. These are usually intense bands found at shorter wavelengths. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed. The specific positions of the absorption maxima (λ_max) are influenced by the electron-donating ethoxy substituents on the aromatic ring. For instance, a related chalcone (B49325), (E)-1-(3,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, shows a strong absorption around 300 nm. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound (C₁₂H₁₆O₃), the monoisotopic mass is 208.10994 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The technique typically involves forming various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 3: Predicted HRMS Adducts for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.11722 |

| [M+Na]⁺ | C₁₂H₁₆NaO₃⁺ | 231.09916 |

| [M]⁻ | C₁₂H₁₆O₃⁻ | 208.11049 |

| [M-H]⁻ | C₁₂H₁₅O₃⁻ | 207.10266 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation to produce a series of product ions. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. nih.govnih.gov

For aromatic ketones like this compound, the most common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org This leads to two primary fragmentation routes:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for acetyl-substituted compounds, resulting in a stable acylium ion. For this compound, this would produce a prominent peak at m/z 193 (M-15).

Formation of the acetyl cation (CH₃CO⁺): This involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to a fragment at m/z 43. The other fragment would be the 3,4-diethoxyphenyl radical.

Subsequent fragmentation of the m/z 193 ion would likely involve the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethoxy groups, leading to further product ions. The analysis of these characteristic losses allows for the unambiguous confirmation of the diethoxy substitution pattern.

Chromatographic Separations and Coupled Techniques

Chromatographic methods are indispensable for separating this compound from impurities, reaction byproducts, or components within a complex mixture. The coupling of these separation techniques with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). For this compound, the molecular ion peak would correspond to its molecular weight, and characteristic fragment ions would relate to the loss of ethyl groups, the acetyl group, and cleavage of the aromatic ring structure. The purity is determined by integrating the area of the primary peak and comparing it to the areas of any impurity peaks in the chromatogram.

Table 1: Hypothetical GC-MS Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | DB-5 (or equivalent) 30 m x 0.25 mm, 0.25 µm film |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| MS Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Matrices

For analyzing this compound at very low concentrations or within complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. huatengsci.com This technique offers superior sensitivity and selectivity compared to GC-MS for many applications. huatengsci.com

The process begins with high-performance liquid chromatography (HPLC) to separate the analyte from the matrix. The eluent from the HPLC column is then ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer (e.g., a triple quadrupole). In the MS/MS setup, the first quadrupole selects the precursor ion of this compound. This ion is then fragmented in a collision cell, and the second quadrupole selects specific product ions for detection. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for accurate quantification at trace levels. The high selectivity minimizes interference from matrix components, which is a common challenge in complex sample analysis. huatengsci.com

Table 2: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | [M+H]⁺ of Analyte → Specific Fragment Ion(s) |

| Application | Quantification in biological fluids, environmental samples |

X-ray Crystallography for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction

To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from this, a model of the atomic structure is built and refined.

Table 3: Illustrative Crystal Data Comparison for Acetophenone (B1666503) Derivatives

| Parameter | 1-(3,4-Dimethoxyphenyl)ethanone | 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/c | I4₁/a |

| a (Å) | 7.9543 (7) | 14.977 (2) |

| b (Å) | 13.3271 (11) | 14.977 (2) |

| c (Å) | 8.8107 (7) | 17.142 (3) |

| β (°) ** | 92.761 (3) | 90 |

| Volume (ų) ** | 932.92 (13) | 3845.5 (11) |

Crystal Packing Analysis and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction data allows for a detailed analysis of how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions.

For this compound, weak C–H···O hydrogen bonds involving the acetyl oxygen and ethyl or aromatic hydrogens are expected to be significant in directing the crystal packing. The aromatic rings could also participate in π–π stacking interactions, where the phenyl rings of adjacent molecules align in a parallel or offset fashion. In the crystal structure of the dimethoxy analogue, molecules form dimers through C–H···O interactions, and these dimers are further linked by slipped π–π interactions between the aryl rings. A similar packing motif, modified by the steric and electronic influence of the larger ethoxy groups, would be anticipated for this compound. Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability.

Derivatives and Synthetic Applications of 1 3,4 Diethoxyphenyl Ethanone Scaffolds

Synthesis and Research on Aromatic and Heterocyclic Derivatives

The inherent reactivity of 1-(3,4-diethoxyphenyl)ethanone makes it a valuable precursor for constructing a variety of heterocyclic systems, which are integral to many biologically active molecules.

Design and Synthesis of Isoquinoline (B145761) and Tetrahydroisoquinoline Analogs

The synthesis of isoquinoline and tetrahydroisoquinoline (THIQ) derivatives often involves well-established cyclization reactions. The Bischler-Napieralski reaction is a common strategy where an N-acyl derivative of a β-phenylethylamine undergoes cyclization using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline. This intermediate can then be reduced to a tetrahydroisoquinoline. rsc.org Another key method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. rsc.org

For derivatives starting from this compound, a related compound, 2-(3,4-dimethoxyphenyl)ethylamine, is often used as a precursor in these classical syntheses. For instance, it can be acylated and then cyclized to form the corresponding isoquinoline skeleton. rsc.orgub.edu More contemporary approaches include multi-component reactions, which allow for the one-pot synthesis of highly substituted THIQs with good yields and enantiomeric purity. rsc.org The resulting isoquinoline and THIQ analogs are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic pharmaceuticals. ub.edumdpi.com

Exploration of Pyrazoline and Thiadiazole Derivatives

Pyrazoline and thiadiazole heterocycles are frequently synthesized from chalcone (B49325) intermediates, which are readily prepared from this compound.

Pyrazolines: These five-membered heterocyclic compounds are typically synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives. ekb.egcore.ac.ukthepharmajournal.com The initial step involves the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to yield a chalcone. ekb.egcore.ac.uk Subsequent reaction with hydrazine hydrate, often in the presence of a catalyst like formic acid or sodium hydroxide (B78521), leads to the formation of the pyrazoline ring. core.ac.ukjocpr.comjetir.org The specific reaction conditions and the nature of the substituents on the chalcone can influence the final product. jocpr.com

Thiadiazoles: Several synthetic routes to 1,3,4-thiadiazole (B1197879) derivatives exist. A common method involves the cyclization of thiosemicarbazones. ijpcbs.comjocpr.comsbq.org.br Thiosemicarbazones can be prepared by reacting a ketone, such as this compound, with thiosemicarbazide. Oxidative cyclization of the resulting thiosemicarbazone, for example, using ferric chloride (FeCl₃), yields the 2-amino-1,3,4-thiadiazole (B1665364) derivative. ijpcbs.com Another approach involves the reaction of acylhydrazines with a sulfur source. sbq.org.brchemmethod.com These thiadiazole derivatives are investigated for a range of potential biological activities. ijpcbs.comresearchgate.net

| Derivative Class | General Synthetic Precursor | Key Reaction Type | Example Starting Material |

|---|---|---|---|

| Isoquinolines/Tetrahydroisoquinolines | β-Phenylethylamines | Bischler-Napieralski, Pictet-Spengler | 2-(3,4-Dimethoxyphenyl)ethylamine |

| Pyrazolines | Chalcones | Cyclization with Hydrazine | 1-(3,4-Diethoxyphenyl)-3-aryl-prop-2-en-1-one |

| Thiadiazoles | Thiosemicarbazones | Oxidative Cyclization | This compound thiosemicarbazone |

Investigations of Chalcone-Based Compounds

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of open-chain flavonoids that serve as important intermediates in the synthesis of various heterocyclic compounds. ekb.egacs.org They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde. wikipedia.orgdavidpublisher.comgordon.edunih.gov

In this context, this compound is reacted with a variety of substituted benzaldehydes in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.gov This reaction is generally straightforward and provides good yields of the corresponding (E)-1-(3,4-diethoxyphenyl)-3-arylprop-2-en-1-one derivatives. nih.gov The resulting chalcones are themselves subjects of research due to their diverse biological activities. nih.govcore.ac.uknih.govnih.gov Furthermore, their α,β-unsaturated carbonyl system makes them susceptible to a range of chemical transformations, allowing for the synthesis of dihydrochalcones and 1,3-diarylpropane analogs through subsequent reduction reactions. nih.gov

Pyrrolidine and Other Aliphatic Ring Derivatives

While less common than the synthesis of aromatic heterocycles, this compound can also be a starting material for aliphatic ring systems like pyrrolidines. The synthesis of such derivatives can potentially be achieved through reactions like the Mannich reaction, although specific examples directly utilizing this compound are not extensively documented in the provided context.

Strategies for Chemical Library Synthesis and Combinatorial Approaches

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of compounds, known as a chemical library. uomustansiriyah.edu.iqrsc.orgnih.gov The core principle involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold.